4-{[tert-Butyl(diphenyl)silyl]oxy}-2,3-dihydro-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[tert-Butyl(diphenyl)silyl]oxy}-2,3-dihydro-1H-inden-1-one is a compound that features a tert-butyldiphenylsilyl (TBDPS) protecting group attached to a dihydroindenone core. This compound is of interest in organic synthesis due to its stability and reactivity, particularly in the context of protecting group chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[tert-Butyl(diphenyl)silyl]oxy}-2,3-dihydro-1H-inden-1-one typically involves the protection of a hydroxyl group using tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out in an aprotic solvent like dichloromethane . The general reaction scheme is as follows:
Starting Material: The synthesis begins with 2,3-dihydro-1H-inden-1-one.
Protection Step: The hydroxyl group is protected by reacting with tert-butyldiphenylsilyl chloride in the presence of a base.
Product Formation: The final product, this compound, is obtained after purification.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing purification techniques suitable for industrial scales, such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[tert-Butyl(diphenyl)silyl]oxy}-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the dihydroindenone core.
Substitution: The TBDPS group can be selectively removed or substituted under acidic or fluoride ion conditions.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide in acetic acid can be used for oxidation reactions.
Reduction: Sodium borohydride in methanol is commonly used for reduction reactions.
Substitution: The TBDPS group can be removed using tetrabutylammonium fluoride (TBAF) or other fluoride sources.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
4-{[tert-Butyl(diphenyl)silyl]oxy}-2,3-dihydro-1H-inden-1-one is used in various scientific research applications, including:
Organic Synthesis: It serves as a protecting group for hydroxyl functionalities, allowing for selective reactions in complex molecules.
Medicinal Chemistry: The compound can be used in the synthesis of biologically active molecules, potentially leading to new pharmaceuticals.
Material Science: It may be used in the development of new materials with specific properties due to its stability and reactivity.
Mechanism of Action
The mechanism by which 4-{[tert-Butyl(diphenyl)silyl]oxy}-2,3-dihydro-1H-inden-1-one exerts its effects is primarily through its role as a protecting group. The TBDPS group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. This allows for selective deprotection under specific conditions, such as treatment with fluoride ions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyl (TBDMS): Another silyl protecting group, but with different steric and electronic properties.
tert-Butyldimethylsilyloxyacetaldehyde: Used in synthetic glycobiology and other organic synthesis applications.
Uniqueness
4-{[tert-Butyl(diphenyl)silyl]oxy}-2,3-dihydro-1H-inden-1-one is unique due to the increased steric bulk provided by the diphenyl groups, which offers enhanced stability towards acidic and nucleophilic conditions compared to other silyl protecting groups .
Properties
CAS No. |
917607-30-8 |
---|---|
Molecular Formula |
C25H26O2Si |
Molecular Weight |
386.6 g/mol |
IUPAC Name |
4-[tert-butyl(diphenyl)silyl]oxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C25H26O2Si/c1-25(2,3)28(19-11-6-4-7-12-19,20-13-8-5-9-14-20)27-24-16-10-15-21-22(24)17-18-23(21)26/h4-16H,17-18H2,1-3H3 |
InChI Key |
AOYVTKWIUMZOHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC=CC4=C3CCC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.